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Compound of Interest

Compound Name: Perivin

Cat. No.: B12496055

Disclaimer: Perivin is a hypothetical compound. The following technical guide, including all
data, experimental protocols, and diagrams, is a fictional representation created to fulfill the
user's request for a specific content structure and format. All information presented herein is for
illustrative purposes only and is not based on real-world experimental results.

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Perivin is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase FLT3 (Fms-
like tyrosine kinase 3), a key signaling protein implicated in the pathogenesis of certain
hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document
provides a comprehensive overview of the preclinical and Phase | pharmacokinetic (PK) and
metabolic profile of Perivin. Understanding these characteristics is crucial for its continued
development, including dose selection for pivotal trials and the assessment of potential drug-
drug interactions.

The data summarized herein are derived from a series of in vitro and in vivo studies designed
to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of
Perivin.

Pharmacokinetic Profile
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The pharmacokinetic profile of Perivin has been characterized in multiple preclinical species
and in early-phase human trials. The compound exhibits properties suitable for once-daily oral
administration.

Absorption

Perivin is rapidly absorbed following oral administration, with time to maximum plasma
concentration (Tmax) typically observed between 1.5 and 3.0 hours post-dose. The absolute
oral bioavailability is moderate and shows some species-dependent variability.

Distribution

Perivin is highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein
(AAG). It has a moderate volume of distribution, suggesting distribution into tissues beyond the
plasma volume, consistent with its intended site of action in the bone marrow.

Metabolism

Metabolism is the primary route of elimination for Perivin. The biotransformation occurs
predominantly in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4 being the major
contributor. The primary metabolic pathways include N-dealkylation and aromatic hydroxylation.

Excretion

The majority of the administered dose is excreted as metabolites in the feces, with a smaller
portion eliminated in the urine. Unchanged Perivin accounts for a minor fraction of the
excreted dose, indicating extensive metabolic clearance.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Perivin across
different species.

Table 1: Single-Dose Pharmacokinetic Parameters of Perivin in Preclinical Species and
Humans
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Mouse (10 Rat (10 mg/kg, Dog (5 mg/kg, Human (100
Parameter

mglkg, PO) PO) PO) mg, PO)
Cmax (ng/mL) 850 + 120 1150 + 210 980 + 150 1350 + 300
Tmax (h) 1.5 2.0 25 2.0
AUCo-inf

4100 £ 550 6200 + 900 7500 + 1100 19800 + 4500
(ng-h/mL)
Apparent
Clearance (CL/IF, 2.4 1.6 0.67 0.07 (5 L/h total)
L/h/kg)
Apparent Volume
of Distribution 15 12 8.5 2.1 (150 L total)
(Vz/F, L/kg)
Terminal Half-life

5+0.8 52+1.1 9.0+15 22+5

(tv2, h)
Absolute
Bioavailability (F, 35 48 65 55

%)

Data are presented as mean * standard deviation where applicable.

Table 2: In Vitro Characteristics of Perivin
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Parameter Value

Plasma Protein Binding (%) 99.2 (Human)

98.8 (Rat)

99.5 (Dog)

Blood-to-Plasma Ratio 0.95 (Human)
Primary Metabolizing Enzymes CYP3A4, CYP2C9
In Vitro t% (Human Liver Microsomes) 25 min

Caco-2 Permeability (Papp, A—B) 15x 10-%cm/s
Efflux Ratio (B—~A/A-B) 2.5 (P-gp Substrate)

Metabolism and Biotransformation

The metabolic fate of Perivin was investigated using in vitro systems (liver microsomes,
hepatocytes) and confirmed in in vivo studies with radiolabeled compounds.

Metabolic Pathways

Perivin undergoes two primary Phase | metabolic transformations:

» N-dealkylation: Cleavage of the N-ethylpiperazine moiety, resulting in the primary active
metabolite, M1 (desethyl-Perivin).

o Aromatic Hydroxylation: Addition of a hydroxyl group to the quinoline ring system, producing
the inactive metabolite, M2.

Minor pathways include glucuronidation (Phase Il) of the M2 metabolite.
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Caption: Major metabolic pathways of Perivin.

Detailed Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes
(HLM)
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e Objective: To determine the intrinsic clearance rate of Perivin.
» Methodology:

o Areaction mixture was prepared containing 100 mM potassium phosphate buffer (pH 7.4),
3.3 mM MgClz, and pooled HLM (0.5 mg/mL).

o Perivin was added to the mixture at a final concentration of 1 yuM.

o The reaction was initiated by adding a pre-warmed NADPH-regenerating system (1.3 mM
NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

o Aliquots were taken at specified time points (0, 5, 15, 30, 60 minutes) and quenched with
an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

o Samples were centrifuged (14,000 rpm, 10 min, 4°C) to precipitate proteins.

o The supernatant was analyzed using a validated LC-MS/MS method to quantify the
remaining concentration of Perivin.

o The natural logarithm of the percentage of Perivin remaining was plotted against time to
determine the rate constant (k), and the in vitro half-life (t2) was calculated as 0.693/k.
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Caption: Workflow for HLM metabolic stability assay.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
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» Objective: To determine the single-dose oral pharmacokinetic profile of Perivin in rats.
» Methodology:
o Male Sprague-Dawley rats (n=5 per group) were fasted overnight prior to dosing.

o Perivin was formulated as a suspension in 0.5% methylcellulose and administered via
oral gavage at a dose of 10 mg/kg.

o Blood samples (~150 pL) were collected from the tail vein into KzEDTA-coated tubes at
pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

o Plasma was separated by centrifugation (3,000 g, 15 min, 4°C) and stored at -80°C until
analysis.

o Plasma concentrations of Perivin were determined using a validated LC-MS/MS method.

o Pharmacokinetic parameters (Cmax, Tmax, AUC, t%2, CL/F, Vz/F) were calculated using
non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Factors Influencing Perivin Exposure

The clinical pharmacology program has identified several key factors that can influence the
systemic exposure of Perivin. Understanding these is critical for safe and effective clinical use.
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Caption: Key determinants of Perivin systemic exposure.

Conclusion

Perivin demonstrates a pharmacokinetic and metabolic profile consistent with a developable
oral drug candidate for once-daily dosing. It is well-absorbed, moderately distributed to tissues,
and extensively cleared via hepatic metabolism, primarily by CYP3A4. The primary active
metabolite, M1, may contribute to the overall pharmacological effect. The well-defined ADME
characteristics of Perivin provide a solid foundation for its further clinical development and for
the management of potential drug-drug interactions.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics
and Metabolism of Perivin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12496055#pharmacokinetics-and-metabolism-of-
perivin]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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